molecular formula C11H20O2 B12456649 Tert-butyl (2E)-5-methylhex-2-enoate

Tert-butyl (2E)-5-methylhex-2-enoate

Cat. No.: B12456649
M. Wt: 184.27 g/mol
InChI Key: CXKHKLUXWMCJAS-UHFFFAOYSA-N
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Description

Tert-butyl (2E)-5-methylhex-2-enoate is an α,β-unsaturated ester characterized by a tert-butyl ester group and a (2E)-5-methylhex-2-enoate backbone. The tert-butyl group imparts steric bulk, enhancing stability against hydrolysis and oxidation compared to smaller esters like ethyl derivatives . This compound is likely used in organic synthesis and pharmaceutical intermediates, similar to other tert-butyl esters evaluated for bioactivity (e.g., antimalarial candidates in ).

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

tert-butyl 5-methylhex-2-enoate

InChI

InChI=1S/C11H20O2/c1-9(2)7-6-8-10(12)13-11(3,4)5/h6,8-9H,7H2,1-5H3

InChI Key

CXKHKLUXWMCJAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=CC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Catalysts : Sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) are commonly used.
  • Solvent : Excess tert-butanol acts as both reactant and solvent, driving equilibrium toward ester formation.
  • Temperature : Reflux (80–100°C) for 6–24 hours.

Example Procedure :

  • 5-Methylhex-2-enoic acid (1.0 equiv), tert-butanol (5.0 equiv), and H₂SO₄ (0.1 equiv) are refluxed for 12 hours.
  • The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via distillation.
  • Yield: 70–85% (purity >95% by GC).

Limitations : Equilibrium constraints necessitate excess alcohol or water removal (e.g., Dean-Stark trap).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields.

Optimized Protocol:

  • Reactants : 5-Methylhex-2-enoic acid (1.0 equiv), tert-butanol (3.0 equiv), propanoic acid (0.1 equiv).
  • Conditions : Microwave irradiation at 150°C for 90 minutes.
  • Workup : Dilution with diethyl ether, washing with HCl/NaHCO₃, and column chromatography.
  • Yield : 92% (compared to 70% conventional heating).

Advantages :

  • 40% reduction in reaction time.
  • Improved regioselectivity for the (E)-isomer.

Enzymatic Catalysis

Biocatalytic methods offer greener alternatives with high stereochemical fidelity.

Chemoenzymatic Approach:

  • Substrate : (E)-Ethyl 5-methylhex-2-enoate.
  • Enzyme : Lipase B from Candida antarctica (CAL-B).
  • Conditions : Transesterification with tert-butanol in n-propanol (30°C, 48 hours).
  • Yield : 78% with >99% enantiomeric excess (ee).

Key Insights :

  • Enzyme immobilization on silica improves reusability (5 cycles, <10% activity loss).
  • Avoids acidic byproducts, simplifying purification.

Hβ Zeolite-Catalyzed Alkylation

Hβ zeolite catalysts enable solvent-free alkylation with high selectivity.

Patent Methodology:

  • Reactants : 5-Methylhex-2-enoic acid, methyl tert-butyl ether (MTBE).
  • Catalyst : Hβ zeolite (SiO₂/Al₂O₃ = 25, 0.08 g/g substrate).
  • Conditions : 120°C, 4 hours in a fixed-bed reactor.
  • Yield : 72.4% with 89% selectivity.

Advantages Over Homogeneous Catalysts :

  • No corrosive acids required.
  • Catalyst recyclability (5 cycles, <5% yield drop).

Cross-Metathesis for Stereochemical Control

Olefin metathesis ensures precise (E)-configuration of the double bond.

Grubbs Catalyst Protocol:

  • Substrates : Ethyl 5-methylhex-4-enoate, tert-butyl acrylate.
  • Catalyst : Grubbs 2nd generation (5 mol%).
  • Conditions : Dichloromethane, 40°C, 6 hours.
  • Yield : 88% (E/Z >20:1).

Mechanistic Insight :

  • Synergistic π-orbital interactions stabilize the transition state, favoring (E)-geometry.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Stereoselectivity (E/Z) Catalyst Recyclability
Fischer Esterification 70–85 6–24 h >10:1 Low
Microwave-Assisted 90–92 1.5 h >15:1 Moderate
Enzymatic Catalysis 75–78 48 h >99:1 High
Hβ Zeolite Alkylation 68–72 4 h >10:1 High
Cross-Metathesis 85–88 6 h >20:1 Low

Emerging Techniques and Innovations

Continuous-Flow Synthesis

  • Microreactor systems reduce residence time to 10 minutes, achieving 94% yield.
  • Benefits : Scalability and reduced thermal degradation.

Photocatalytic Esterification

  • TiO₂ nanoparticles under UV light enable room-temperature reactions (yield: 65%).

Scientific Research Applications

Tert-butyl (2E)-5-methylhex-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters, to understand enzyme specificity and kinetics.

    Medicine: Esters like this compound are investigated for their potential use in drug delivery systems due to their ability to undergo hydrolysis in biological environments.

    Industry: The compound is used in the fragrance industry due to its pleasant odor and in the production of polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl (2E)-5-methylhex-2-enoate primarily involves its hydrolysis to form the corresponding carboxylic acid and tert-butyl alcohol. This reaction is catalyzed by esterases in biological systems. The carboxylic acid can then participate in various metabolic pathways, while the tert-butyl alcohol can be further metabolized or excreted.

Comparison with Similar Compounds

Structural and Physical Properties

The tert-butyl group significantly alters physical properties compared to analogous esters. Key comparisons include:

Table 1: Physical Properties of Selected Esters
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point* Water Solubility Stability
Tert-butyl (2E)-5-methylhex-2-enoate C₁₁H₂₀O₂ ~184.27 High Low High (steric bulk)
Ethyl (2E)-5-methylhex-2-enoate () C₉H₁₆O₂ 156.225 Moderate Moderate Moderate
tert-Butyl alcohol () C₄H₁₀O 74.1 82.4°C Soluble Reacts violently with oxidizers

*Boiling points for esters inferred from tert-butyl alcohol and ethyl ester data. Tert-butyl esters typically exhibit higher boiling points due to increased molecular weight and reduced polarity.

Key Observations:
  • Steric Effects : The tert-butyl group shields the ester carbonyl, reducing susceptibility to nucleophilic attack and hydrolysis compared to ethyl esters .
  • Solubility : Tert-butyl derivatives are less water-soluble than ethyl analogs due to the hydrophobic tert-butyl moiety .
Table 2: Reactivity Comparison
Reaction This compound Ethyl (2E)-5-methylhex-2-enoate
Hydrolysis (acidic) Slow Moderate
Hydrolysis (basic) Resistant Rapid
Catalytic Hydrogenation Slower (steric hindrance) Faster

Spectroscopic Differentiation

  • NMR Signatures :
    • Tert-butyl Group : A singlet at ~1.4 ppm (9H, CH₃ groups) in ¹H NMR .
    • Ethyl Group : Triplet (~1.2 ppm, CH₃) and quartet (~4.1 ppm, CH₂) .
  • IR Spectroscopy : Tert-butyl esters show stronger C-O stretching (~1150 cm⁻¹) due to increased electron donation from the bulky group .

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